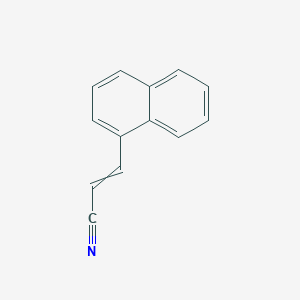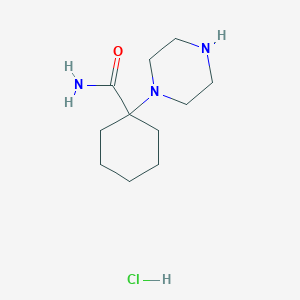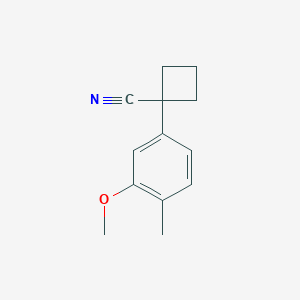
Methyl 3-(2,3-difluorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,3-difluorophenoxy)propanoate: is an organic compound with the molecular formula C10H10F2O3. It is a methyl ester derivative of 3-(2,3-difluorophenoxy)propanoic acid. This compound is of interest due to its unique chemical structure, which includes a difluorophenoxy group, making it valuable in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,3-difluorophenoxy)propanoate typically involves the esterification of 3-(2,3-difluorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(2,3-difluorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 3-(2,3-difluorophenoxy)propanoic acid and methanol.
Reduction: 3-(2,3-difluorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(2,3-difluorophenoxy)propanoate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,3-difluorophenoxy)propanoate involves its interaction with specific molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The difluorophenoxy group can also influence the reactivity and stability of the compound in various chemical environments .
Comparaison Avec Des Composés Similaires
- Methyl 3-(2,4-difluorophenoxy)propanoate
- Methyl 3-(3,4-difluorophenoxy)propanoate
- Methyl 3-(2,3-dichlorophenoxy)propanoate
Comparison: Methyl 3-(2,3-difluorophenoxy)propanoate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can significantly affect its chemical properties and reactivity. Compared to its analogs with different halogen substitutions or fluorine positions, this compound may exhibit distinct reactivity patterns and stability profiles .
Propriétés
Formule moléculaire |
C10H10F2O3 |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
methyl 3-(2,3-difluorophenoxy)propanoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-9(13)5-6-15-8-4-2-3-7(11)10(8)12/h2-4H,5-6H2,1H3 |
Clé InChI |
RRZNAYHRQHRHSX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOC1=C(C(=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)
![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)



![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

